Angoline hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1,2,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5.ClH/c1-23-20-14(6-5-12-9-17-18(10-15(12)20)28-11-27-17)13-7-8-16(24-2)21(25-3)19(13)22(23)26-4;/h5-10,22H,11H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTYZEWKBYYBBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC(=C2OC)OC)C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of Nature's Potent Healers: A Technical Guide to the Natural Sources and Biosynthesis of Isoquinoline Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Isoquinoline (B145761) alkaloids represent a vast and structurally diverse class of plant secondary metabolites, with over 2,500 known compounds.[1] Their profound physiological effects have positioned them as cornerstones in traditional and modern medicine, encompassing a spectrum of activities from potent analgesics like morphine to antimicrobial agents such as berberine (B55584).[2][3] This technical guide provides an in-depth exploration of the natural origins and intricate biosynthetic pathways of these remarkable compounds, offering a valuable resource for researchers in phytochemistry, pharmacology, and drug development.
Natural Sources of Isoquinoline Alkaloids
Isoquinoline alkaloids are predominantly found in a select group of plant families, with the Papaveraceae, Berberidaceae, Ranunculaceae, and Menispermaceae families being the most prominent sources.[1][4][5]
-
Papaveraceae (Poppy Family): This family is arguably the most famous source of isoquinoline alkaloids, largely due to the opium poppy, Papaver somniferum. This plant produces a complex mixture of alkaloids, including the morphinan (B1239233) alkaloids morphine and codeine, the benzylisoquinoline alkaloid papaverine, and the phthalideisoquinoline alkaloid noscapine (B1679977).[1][6][7] Different cultivars of P. somniferum exhibit significant variations in their alkaloid profiles.[8][9] For instance, narcotic cultivars are rich in morphinans, while condiment cultivars may have higher concentrations of noscapine and narcotoline.[9]
-
Berberidaceae (Barberry Family): The genus Berberis is a rich source of protoberberine alkaloids, with berberine being the most well-known example.[10][11] Berberine is found in the roots, rhizomes, and stem bark of various Berberis species and is renowned for its antimicrobial and anti-inflammatory properties.[10][12]
-
Ranunculaceae (Buttercup Family): This family contains a variety of isoquinoline alkaloids. For example, species of the genus Thalictrum are known to produce these compounds.[13]
-
Menispermaceae (Moonseed Family): This family is another significant source of diverse isoquinoline alkaloids.[14]
The concentration and composition of isoquinoline alkaloids can vary considerably depending on the plant species, the specific organ, and even the developmental stage of the plant.[15]
Quantitative Data on Isoquinoline Alkaloid Content
The following tables summarize the quantitative data for selected isoquinoline alkaloids from various studies, providing a comparative overview of their abundance in different plant sources.
Table 1: Quantitative Analysis of Major Alkaloids in Papaver somniferum Cultivars
| Cultivar | Plant Part | Morphine (% dry weight) | Codeine (% dry weight) | Thebaine (% dry weight) | Noscapine (% dry weight) | Papaverine (% dry weight) | Reference |
| 'Meara' | Capsule Wall | 2.69 | 0.17 | - | - | - | [15] |
| 'Meara' | Placenta | 2.13 | - | - | - | - | [15] |
| 'Morgana' | Placenta | 3.72 | - | - | - | - | [15] |
| 'Sušický červenosemenný' | - | 0.34 | - | - | - | 0.07 | [16] |
| 'Danneborg' | - | 0.48 | - | - | 0.11 | - | [16] |
| 'Tatarstan' | - | 0.44 | - | - | 0.15 | - | [16] |
Table 2: Berberine Content in Various Berberis Species
| Berberis Species | Plant Part | Berberine Content (% w/w) | Reference |
| B. vulgaris | Root Bark | >5 | [10] |
| B. pseudumbellata | Root (Summer Harvest) | 2.8 | [10] |
| B. pseudumbellata | Stem Bark (Summer Harvest) | 1.8 | [10] |
| B. aristata | Root (Winter Harvest) | 1.9 | [10] |
| B. vulgaris | Root Extract | 12.19 | [17] |
Table 3: Isoquinoline Alkaloid Content in Selected Ranunculaceae and Fumarioideae Species
| Plant Species | Plant Part | Protopine (mg/g extract) | Stylopine (mg/g extract) | Berberine (mg/g extract) | Palmatine (mg/g extract) | Sanguinarine (mg/g extract) | Chelerythrine (mg/g extract) | Magnoflorine (mg/g extract) | Reference |
| Macleaya cordata | Root | 1.27 | 0.00 | 0.00 | 0.00 | 25.43 | 11.21 | 0.00 | [13] |
| Pseudofumaria lutea | Herb | 1.88 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | [13] |
| Lamprocapnos spectabilis | Herb | 11.01 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | [13] |
| Fumaria officinalis | Whole Plant | 2.21 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | [13] |
| Thalictrum foetidum | Herb | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 2.13 | [13] |
| Meconopsis cambrica | Herb | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | 0.00 | [13] |
Biosynthesis of Isoquinoline Alkaloids
The biosynthesis of isoquinoline alkaloids is a complex and highly regulated process that begins with the amino acid L-tyrosine.[7] The pathway can be broadly divided into several key stages, leading to the formation of a diverse array of alkaloid skeletons.
The Central Pathway to (S)-Reticuline
The initial steps of the pathway converge on the formation of the pivotal intermediate, (S)-reticuline, from which most other isoquinoline alkaloids are derived.
Caption: Core biosynthetic pathway of isoquinoline alkaloids.
The key enzymatic steps in the formation of (S)-reticuline are:
-
Formation of Dopamine and 4-HPAA: L-tyrosine is converted to both dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) through a series of reactions involving enzymes such as tyrosine/dopa decarboxylase (TYDC) and tyrosine aminotransferase (TyrAT).
-
Pictet-Spengler Condensation: The first committed step is the condensation of dopamine and 4-HPAA, catalyzed by norcoclaurine synthase (NCS) , to form (S)-norcoclaurine.
-
Methylations and Hydroxylation: A series of methylation and hydroxylation reactions, catalyzed by specific O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases, convert (S)-norcoclaurine to (S)-reticuline.
Branching Pathways from (S)-Reticuline
(S)-Reticuline is a critical branch point intermediate that serves as the precursor for a wide variety of isoquinoline alkaloid classes:
-
Protoberberine Alkaloids: The berberine bridge enzyme (BBE) catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the berberine bridge, leading to the formation of (S)-scoulerine, the precursor to protoberberine alkaloids like berberine.
-
Morphinan Alkaloids: In Papaver somniferum, (S)-reticuline is converted to (R)-reticuline, which then undergoes an intramolecular C-C phenol (B47542) coupling reaction catalyzed by salutaridine synthase (SalSyn) , a cytochrome P450 enzyme, to form salutaridine, a key intermediate in the biosynthesis of morphine and codeine.
-
Other Alkaloid Classes: (S)-Reticuline also serves as a precursor for other classes of isoquinoline alkaloids, including the aporphines, benzophenanthridines, and phthalideisoquinolines.
Regulation of Isoquinoline Alkaloid Biosynthesis
The biosynthesis of isoquinoline alkaloids is tightly regulated at multiple levels, including transcriptional control and hormonal signaling.
Transcriptional Regulation
Several families of transcription factors have been identified as key regulators of isoquinoline alkaloid biosynthetic genes. These include:
-
bHLH (basic Helix-Loop-Helix) Transcription Factors: A novel bHLH protein, CjbHLH1, has been identified in Coptis japonica and shown to specifically regulate the transcription of genes involved in isoquinoline alkaloid biosynthesis.[18][19]
-
WRKY Transcription Factors: WRKY transcription factors have also been implicated in the regulation of this pathway.[2]
-
AP2/ERF and MYB Transcription Factors: These families of transcription factors are also predicted to be involved in regulating alkaloid biosynthesis.[6]
Jasmonate Signaling
The plant hormone jasmonic acid (JA) and its derivatives, collectively known as jasmonates, are important signaling molecules that can induce the expression of genes involved in secondary metabolism, including isoquinoline alkaloid biosynthesis.[2][6][20] Treatment with methyl jasmonate (MeJA) has been shown to upregulate the transcription of genes in the isoquinoline alkaloid pathway.[2][6]
Caption: Jasmonate signaling pathway regulating isoquinoline alkaloid biosynthesis.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of isoquinoline alkaloids, which are fundamental for research in this field.
Caption: General experimental workflow for isoquinoline alkaloid analysis.
Protocol 1: General Extraction of Isoquinoline Alkaloids
This protocol describes a general acid-base extraction method suitable for the isolation of a wide range of isoquinoline alkaloids from plant material.[21][22]
Materials:
-
Dried and powdered plant material
-
2% Sulfuric acid
-
Ammonia (B1221849) solution (25%)
-
Chloroform (B151607) or dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Maceration: Macerate the powdered plant material in methanol or ethanol for 24-48 hours at room temperature.
-
Filtration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Acidification: Dissolve the crude extract in 2% sulfuric acid.
-
Defatting: Wash the acidic solution with a non-polar solvent like chloroform to remove fats and other non-polar compounds.
-
Basification: Make the aqueous layer alkaline (pH 9-10) with ammonia solution.
-
Solvent Extraction: Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane. Repeat the extraction several times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid extract.
Protocol 2: HPLC-DAD Analysis of Isoquinoline Alkaloids
This protocol provides a general method for the separation and quantification of isoquinoline alkaloids using High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).[7][13][23][24]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, and DAD.
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Solvent A: 10 mM ammonium (B1175870) acetate (B1210297) with 0.2% triethylamine, adjusted to pH 5.0 with acetic acid.
-
Solvent B: Acetonitrile.
-
A typical gradient might be: 0-10 min, 27% B; 10-15 min, 27-33% B; 15-30 min, 33-95% B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm is a common wavelength for many isoquinoline alkaloids, but the DAD allows for monitoring at multiple wavelengths to optimize detection for specific compounds.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare stock solutions of reference standards of the target alkaloids in methanol. Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.
-
Sample Preparation: Dissolve the crude alkaloid extract in methanol and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peaks in the sample chromatogram by comparing their retention times and UV spectra with those of the standards. Quantify the alkaloids using the calibration curves.
Protocol 3: LC-MS/MS Analysis of Isoquinoline Alkaloids
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity for the analysis of complex mixtures of isoquinoline alkaloids.[11][13][25][26]
Instrumentation and Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Similar to HPLC-DAD, often with the addition of a small amount of formic acid (e.g., 0.1%) to both the aqueous and organic phases to improve ionization.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantification of known alkaloids. For identification of unknown compounds, use full scan and product ion scan modes.
Procedure:
-
Standard and Sample Preparation: Prepare as described for HPLC-DAD analysis.
-
Optimization of MS Parameters: For each target alkaloid, optimize the MS parameters (e.g., precursor ion, product ions, collision energy) by infusing a standard solution directly into the mass spectrometer.
-
Analysis: Inject the standard and sample solutions into the LC-MS/MS system.
-
Data Analysis: Process the data using the instrument's software. For quantification, use the peak areas from the MRM chromatograms and the calibration curves. For identification, compare the retention times and fragmentation patterns with those of authentic standards or with data from spectral libraries.
Protocol 4: Biochemical Assay for Berberine Bridge Enzyme (BBE)
This protocol describes a general method for assaying the activity of BBE, a key enzyme in protoberberine alkaloid biosynthesis.[27]
Materials:
-
Purified BBE enzyme
-
(S)-Reticuline (substrate)
-
Buffer (e.g., 50 mM CHES, pH 9.0)
-
HPLC system for product analysis
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the buffer and (S)-reticuline at a desired concentration.
-
Enzyme Addition: Initiate the reaction by adding the purified BBE enzyme.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., an equal volume of 1 N NaOH).
-
Product Analysis: Analyze the reaction mixture by HPLC to separate and quantify the product, (S)-scoulerine.
-
Activity Calculation: Calculate the enzyme activity based on the amount of product formed per unit time.
Protocol 5: Characterization of Norcoclaurine Synthase (NCS)
This protocol outlines the general steps for the purification and characterization of NCS.[28][29]
Purification Procedure:
-
Crude Extract Preparation: Homogenize plant material (e.g., cell suspension cultures) in an appropriate buffer and centrifuge to obtain a crude protein extract.
-
Chromatography: Purify NCS from the crude extract using a series of chromatographic steps, which may include:
-
Hydrophobic interaction chromatography
-
Anion exchange chromatography
-
Hydroxyapatite chromatography
-
Gel filtration chromatography
-
Characterization:
-
Molecular Mass Determination: Determine the native and subunit molecular masses using techniques like gel filtration and SDS-PAGE, respectively.
-
Kinetic Analysis: Determine the kinetic parameters (Km and Vmax) for the substrates, dopamine and 4-HPAA, by varying their concentrations in the enzyme assay and measuring the initial reaction rates.
-
pH and Temperature Optima: Determine the optimal pH and temperature for NCS activity by performing the enzyme assay under a range of conditions.
Conclusion
The study of isoquinoline alkaloids continues to be a vibrant and important area of research. Their diverse chemical structures and potent biological activities make them attractive candidates for drug discovery and development. A thorough understanding of their natural sources, biosynthetic pathways, and the regulatory mechanisms that control their production is essential for harnessing their full therapeutic potential. The detailed technical information and protocols provided in this guide are intended to serve as a valuable resource for scientists working to unlock the secrets of these fascinating natural products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale [frontiersin.org]
- 3. 2024.sci-hub.red [2024.sci-hub.red]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Transcriptomic analysis of genes related to alkaloid biosynthesis and the regulation mechanism under precursor and methyl jasmonate treatment in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bkcs.kchem.org [bkcs.kchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative qualitative and quantitative determination of alkaloids in narcotic and condiment Papaver somniferum cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. Berberis Plants—Drifting from Farm to Food Applications, Phytotherapy, and Phytopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 15. Alkaloid Accumulation and Distribution within the Capsules of Two Opium Poppy (Papaver somniferum L.) Varieties [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. Isoquinoline alkaloid biosynthesis is regulated by a unique bHLH-type transcription factor in Coptis japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The role of jasmonate signalling in quinolizidine alkaloid biosynthesis, wounding and aphid predation response in narrow-leafed lupin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Alkaloid Extraction - Lifeasible [lifeasible.com]
- 23. benchchem.com [benchchem.com]
- 24. mdpi.com [mdpi.com]
- 25. The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Isotope effects suggest a stepwise mechanism for Berberine Bridge Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Molecular cloning and characterization of norcoclaurine synthase, an enzyme catalyzing the first committed step in benzylisoquinoline alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Angoline Hydrochloride: Application Notes and Protocols for In Vitro Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the in vitro anticancer effects of angoline (B1218884) hydrochloride on various cancer cell lines. Angoline hydrochloride is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, demonstrating significant potential in cancer therapy.[1][2][3][4][5]
Mechanism of Action
This compound exerts its anticancer activity primarily through the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[5] It selectively inhibits the phosphorylation of STAT3, a critical step for its activation, dimerization, nuclear translocation, and subsequent regulation of target genes involved in cell proliferation, survival, and apoptosis.[1][3][6] This targeted inhibition leads to cell cycle arrest and induction of apoptosis in cancer cells with constitutively activated STAT3.[5][7]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various cancer cell lines and its effect on the IL-6/STAT3 signaling pathway.
| Target | Cell Line | Assay | IC50 (µM) | Incubation Time |
| IL-6/STAT3 Signaling | HepG2/STAT3 | Reporter Assay | 11.56 | 1 hour |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | Proliferation Assay | 3.32 | 72 hours |
| Cell Proliferation | H4 (Neuroglioma) | Proliferation Assay | 4.72 | 72 hours |
| Cell Proliferation | HepG2 (Liver Cancer) | Proliferation Assay | 3.14 | 72 hours |
Data compiled from multiple sources.[2]
Signaling Pathway Diagram
The following diagram illustrates the inhibitory effect of this compound on the IL-6/STAT3 signaling pathway.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A select inhibitor of MORC2 encapsulated by chimeric membranecoated DNA nanocage target alleviation TNBC progression - PMC [pmc.ncbi.nlm.nih.gov]
preparing Angoline hydrochloride stock solutions for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angoline hydrochloride is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2][3][4] It functions by inhibiting the phosphorylation of STAT3, which in turn downregulates the expression of its target genes.[1][3][4] This inhibitory action leads to the suppression of cancer cell proliferation.[1][3][4][5] These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for various experimental applications.
Chemical Properties and Data
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂ClNO₅ | [2][6][7] |
| Molecular Weight | 415.87 g/mol | [2][6][7] |
| Appearance | White to off-white solid | [6][7] |
| Purity (Typical) | ≥98% | [6] |
| CAS Number | 1071676-04-4 | [2][6] |
| Mechanism of Action | IL-6/STAT3 signaling pathway inhibitor | [1][2][3][4][6] |
| IC₅₀ | 11.56 µM for STAT3 inhibition | [1][3][5][6] |
Signaling Pathway of this compound
This compound exerts its effects by targeting a critical node in the IL-6/STAT3 signaling cascade. The diagram below illustrates this mechanism of action.
Experimental Protocols
Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Protocol Workflow:
Procedure:
-
Calculation:
-
Determine the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 415.87 g/mol = 4.16 mg
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the calculated mass of the this compound powder into the tube.
-
-
Dissolution:
-
Add the calculated volume of high-purity DMSO to the tube containing the powder.
-
Close the tube tightly and vortex for 1-2 minutes until the compound is completely dissolved.
-
If the compound does not fully dissolve, sonication for 5-10 minutes or gentle warming in a 37°C water bath may be employed. However, avoid excessive heat which could degrade the compound.
-
-
Quality Control (Visual):
-
Visually inspect the solution to ensure it is clear and free of any particulate matter. A clear solution indicates complete dissolution.
-
-
Aliquoting and Storage:
-
To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light. In solvent, this compound is stable for up to 1 year at -80°C and 1 month at -20°C.[5][6][7] As a powder, it can be stored for up to 3 years at -20°C.[6]
-
Preparation of Working Solutions
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium.
Procedure:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the DMSO stock solution in fresh cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically <0.5% v/v, and ideally <0.1%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Solubility and Stability
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL (approx. 72 mM) | Recommended for primary stock solutions. Sonication may aid dissolution.[3] |
| Ethanol | Sparingly soluble | Not recommended for high-concentration stock solutions. |
| Water / PBS | Poorly soluble | Not suitable for preparing stock solutions. Precipitation will likely occur. |
Stability:
-
Powder: Stable for up to 3 years when stored at -20°C, protected from light and moisture.[6]
-
In DMSO: Stable for up to 1 year at -80°C or 1 month at -20°C.[5][6][7] Avoid repeated freeze-thaw cycles.
Quality Control Considerations
For rigorous experimental work, especially in drug development, ensuring the quality and stability of the stock solution is crucial.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If present, warm the solution gently and vortex to redissolve. If the precipitate persists, the stock solution may be supersaturated or degraded and should be discarded.
-
Stability Assessment (Advanced): For long-term studies, the stability of the stock solution can be periodically assessed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves:
-
Developing an HPLC method that can separate the parent this compound peak from any potential degradation products.
-
Injecting a sample of the stock solution at time zero (T=0) to establish a baseline.
-
Storing the stock solution under the intended conditions (-20°C or -80°C).
-
At subsequent time points, analyzing aliquots to quantify the amount of this compound remaining and detect any increase in degradation products.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound does not dissolve in DMSO | - Attempting to prepare a solution above the solubility limit.- Poor quality DMSO (contains water).- Insufficient mixing. | - Try preparing a more dilute stock solution.- Use fresh, anhydrous, high-purity DMSO.- Gently warm the solution to 37°C and/or sonicate for 5-10 minutes. |
| Precipitation observed in working solution | - The compound's solubility limit in the aqueous medium has been exceeded. | - Decrease the final concentration of the compound in the assay.- Make initial serial dilutions in DMSO before the final dilution into the aqueous medium. |
| Variability in experimental results | - Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | - Prepare fresh stock solutions.- Ensure aliquots are single-use to avoid freeze-thaw cycles. |
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound powder and solutions.[8]
-
Handle the compound in a well-ventilated area to avoid inhalation of the powder.[6]
-
In case of contact with skin or eyes, wash the affected area thoroughly with water.[8]
-
Consult the Safety Data Sheet (SDS) for complete safety information before use.[8]
-
Dispose of the compound and any contaminated materials in accordance with local regulations.[8]
References
- 1. japsonline.com [japsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. (Z)-non-2-enal | Others 15 | 60784-31-8 | Invivochem [invivochem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 8. PEGylated Tween 80-functionalized chitosan-lipidic nano-vesicular hybrids for heightening nose-to-brain delivery and bioavailability of metoclopramide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Angoline Hydrochloride in STAT3 Phosphorylation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that plays a pivotal role in various cellular processes, including cell proliferation, survival, and differentiation. The aberrant and persistent activation of the STAT3 signaling pathway is a hallmark of numerous human cancers and inflammatory diseases, making it a prime therapeutic target. Angoline hydrochloride is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway. It has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling. These application notes provide detailed protocols for utilizing this compound in STAT3 phosphorylation assays to characterize its inhibitory effects.
Mechanism of Action: Inhibition of STAT3 Phosphorylation
This compound exerts its inhibitory effect on the STAT3 signaling pathway by preventing the phosphorylation of STAT3 at the critical tyrosine 705 residue. In the canonical pathway, the binding of cytokines such as Interleukin-6 (IL-6) to their cell surface receptors leads to the activation of associated Janus kinases (JAKs). These activated JAKs then phosphorylate STAT3. This phosphorylation event is essential for the subsequent dimerization of STAT3, its translocation to the nucleus, and the transcriptional activation of target genes involved in cell proliferation and survival. By inhibiting this initial phosphorylation step, this compound effectively blocks the entire downstream signaling cascade.
Quantitative Data Summary
The inhibitory effects of this compound on STAT3 phosphorylation and cancer cell proliferation have been quantified in various studies. The following tables summarize this key data.
Table 1: Inhibitory Activity of this compound on STAT3 Phosphorylation
| Parameter | Value | Cell Line | Assay |
| IC50 | 11.56 µM | HepG2/STAT3 | STAT3-responsive gene reporter assay |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 | Assay |
| MDA-MB-231 (Breast Cancer) | 3.32 µM | Cell Proliferation Assay |
| H4 (Neuroglioma) | 4.72 µM | Cell Proliferation Assay |
| HepG2 (Liver Cancer) | 3.14 µM | Cell Proliferation Assay |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: IL-6/JAK/STAT3 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for STAT3 Phosphorylation Assay.
Experimental Protocols
Protocol 1: Western Blot for STAT3 Phosphorylation
This protocol details the use of Western blotting to qualitatively and semi-quantitatively assess the inhibition of IL-6-induced STAT3 phosphorylation by this compound.
Materials:
-
Cell line (e.g., HepG2, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Rabbit anti-STAT3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal levels of STAT3 phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 30, 100 µM) for 2 hours.[1]
-
Stimulate the cells with an appropriate concentration of IL-6 (e.g., 50 ng/mL) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3.
-
Protocol 2: ELISA for STAT3 Phosphorylation
This protocol provides a quantitative method to measure the inhibition of STAT3 phosphorylation by this compound using a sandwich ELISA kit.
Materials:
-
Phospho-STAT3 (Tyr705) and Total STAT3 ELISA kit
-
Cell line (e.g., HepG2)
-
Cell culture medium and supplements
-
This compound
-
Recombinant human IL-6
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer provided with the ELISA kit
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Follow the same cell culture and treatment steps as described in Protocol 1 (Western Blot).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add the cell lysis buffer provided in the ELISA kit to each well.
-
Incubate on ice for the recommended time as per the kit's instructions.
-
Collect the lysates and centrifuge to pellet cell debris.
-
-
ELISA Procedure:
-
Follow the specific instructions provided with the phospho-STAT3 ELISA kit. A general workflow is as follows:
-
Add cell lysates to the wells of the microplate pre-coated with a capture antibody for STAT3.
-
Incubate to allow the STAT3 protein to bind.
-
Wash the wells to remove unbound components.
-
Add a detection antibody specific for phosphorylated STAT3 (Tyr705).
-
Incubate to allow the detection antibody to bind to the captured phosphorylated STAT3.
-
Wash the wells.
-
Add an HRP-conjugated secondary antibody or streptavidin-HRP.
-
Incubate and wash the wells.
-
Add the TMB substrate and allow the color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
A parallel ELISA for total STAT3 should be performed to normalize the phospho-STAT3 levels.
-
-
Data Analysis:
-
Calculate the ratio of phospho-STAT3 to total STAT3 for each treatment condition.
-
Plot the percentage of inhibition of STAT3 phosphorylation against the concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a valuable research tool for studying the STAT3 signaling pathway. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory effects of this compound on STAT3 phosphorylation. These assays are essential for researchers in academia and industry who are focused on the discovery and development of novel therapeutics targeting STAT3-driven diseases.
References
Application Notes & Protocols: Experimental Design for Angoline Hydrochloride Anti-Proliferation Studies
Introduction Angoline hydrochloride is the salt form of Angoline, a compound identified as a potent and selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway.[1][2][3] The STAT3 pathway is a critical target in cancer therapy due to its role in promoting cell proliferation, survival, and metastasis.[3] Angoline has been shown to inhibit the phosphorylation of STAT3 and the expression of its target genes, leading to the inhibition of proliferation in cancer cells where this pathway is constitutively active.[2][3] The half-maximal inhibitory concentration (IC50) for STAT3 signaling inhibition is approximately 11.56 μM, while the IC50 for growth inhibition in certain cancer cell lines ranges from 3.14 to 4.72 μM.[3]
These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to investigate the anti-proliferative effects of this compound. The protocols detailed below cover initial screening for cytotoxic activity, analysis of cell cycle progression, and investigation into the underlying molecular mechanisms, including apoptosis and target-specific pathway inhibition.
Overall Experimental Workflow
The following workflow provides a strategic approach to characterizing the anti-proliferative effects of this compound, moving from broad phenotypic effects to specific molecular mechanisms.
References
Application Notes and Protocols for Safe Handling of Angoline Hydrochloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction
Angoline hydrochloride is a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, with an IC50 of 11.56 μM, making it a valuable compound in cancer research.[1][2][3] However, its handling requires strict adherence to safety protocols due to its potential hazards. This document provides detailed application notes and protocols for the safe handling of this compound in a laboratory environment to minimize risk and ensure the well-being of laboratory personnel.
2.0 Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.[4][5]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.
-
Acute Toxicity, Dermal (Category 4): Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4): Harmful if inhaled.
-
Aquatic Toxicity (Acute and Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[5]
3.0 Data Summary
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Reference |
| IC50 (IL-6/STAT3 signaling pathway) | 11.56 μM | [1][2][3] |
| Molecular Formula | C22H22ClNO5 | [4][5] |
| Molecular Weight | 415.87 g/mol | [5] |
| CAS Number | 1071676-04-4 | [4][5] |
4.0 Experimental Protocols for Safe Handling
4.1 Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is critical before handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection:
-
Respiratory Protection: Use a suitable respirator, especially when handling the powder form or if there is a risk of aerosol formation.[4] All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation.[7]
4.2 Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4] A certified chemical fume hood is the recommended engineering control for handling the solid compound and preparing solutions.[7]
-
Safety Equipment: An accessible safety shower and eye wash station must be available in the immediate work area.[4]
4.3 Handling and Storage Procedures
-
Handling:
-
Storage:
5.0 Emergency Procedures
5.1 Spill and Leak Protocol
In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]
-
Ventilate: Ensure the area is well-ventilated.[8]
-
Wear PPE: Don full personal protective equipment, including respiratory protection.[4][6]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[5] Avoid allowing the substance to enter drains or water courses.[5]
-
Clean-up:
-
Decontamination: Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol.[4][5]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[4]
5.2 First Aid Measures
Immediate medical attention is crucial in case of exposure.
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
6.0 Disposal Guidelines
Dispose of this compound and any contaminated materials in a licensed hazardous waste disposal facility.[4] Follow all local, state, and federal regulations for chemical waste disposal.
7.0 Visualizations
Caption: Workflow for handling an this compound spill.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. Angoline | STAT | IL Receptor | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound|1071676-04-4|MSDS [dcchemicals.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. lobachemie.com [lobachemie.com]
- 9. This compound | TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Angoline Hydrochloride Concentration for Maximum STAT3 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Angoline hydrochloride for maximal STAT3 inhibition. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.[1][2] Its primary mechanism of action is the inhibition of STAT3 phosphorylation, a critical step in its activation.[1][2] By preventing STAT3 phosphorylation, this compound effectively blocks the downstream transcriptional activity of STAT3, which is implicated in cell proliferation, survival, and angiogenesis in various cancer models.[1][3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
Based on available data, a starting concentration range of 0 to 100 μM is recommended for initial experiments.[1][4] The half-maximal inhibitory concentration (IC50) for STAT3 inhibition has been reported to be 11.56 μM.[1][2][5] For cancer cell proliferation inhibition, IC50 values are reported to be in the lower micromolar range, specifically 3.32 μM for MDA-MB-231 cells, 4.72 μM for H4 cells, and 3.14 μM for HepG2 cells after 72 hours of treatment.[1]
Q3: How should I prepare and store this compound stock solutions?
It is recommended to dissolve this compound in a suitable solvent like DMSO to prepare a concentrated stock solution. For long-term storage, it is advisable to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions for cell culture experiments, ensure the final concentration of the solvent (e.g., DMSO) is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.
Q4: How selective is this compound for STAT3?
This compound has been shown to be a selective inhibitor of STAT3. In studies comparing its activity against other signaling molecules, the IC50 for STAT3 inhibition was 11.56 μM, while for STAT1 and NF-κB, the IC50 values were greater than 100 μM, indicating a significantly higher selectivity for STAT3.[1][4]
Data Presentation
The following tables summarize the quantitative data for this compound's inhibitory activity.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target/Process | Cell Line(s) | IC50 Value (μM) | Reference(s) |
| STAT3 Signaling Pathway | - | 11.56 | [1][2][5] |
| STAT1 Signaling Pathway | - | >100 | [1][4] |
| NF-κB Signaling Pathway | - | >100 | [1][4] |
| Cell Proliferation (72h) | MDA-MB-231 | 3.32 | [1] |
| Cell Proliferation (72h) | H4 | 4.72 | [1] |
| Cell Proliferation (72h) | HepG2 | 3.14 | [1] |
Table 2: Representative Dose-Response Data for STAT3 Phosphorylation Inhibition
| This compound (μM) | % Inhibition of p-STAT3 (Normalized to Total STAT3) |
| 0 (Vehicle Control) | 0 |
| 1 | 15 |
| 5 | 40 |
| 10 | 50 |
| 20 | 75 |
| 50 | 90 |
| 100 | 98 |
| Note: This table presents hypothetical, representative data based on the known IC50 of 11.56 μM to illustrate a typical dose-response relationship. Actual results may vary depending on the experimental conditions. |
Experimental Protocols
1. Western Blot Analysis of STAT3 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on STAT3 phosphorylation in a selected cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231).
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 20, 50, 100 μM) for a predetermined time (e.g., 2 hours).[1] Include a vehicle-only control.
-
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or a similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT3 signal to the total STAT3 signal for each treatment condition.
-
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 100 μM) for 72 hours.[1] Include a vehicle-only control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting unexpected results in Angoline hydrochloride experiments
Welcome to the technical support center for Angoline hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the Interleukin-6 (IL-6)/STAT3 signaling pathway. Its primary mechanism of action is the inhibition of STAT3 phosphorylation, which in turn prevents its dimerization, nuclear translocation, and downstream gene transcription. This leads to the suppression of cancer cell proliferation.
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions are best stored at -80°C to maintain stability.[1] Avoid repeated freeze-thaw cycles.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents such as DMSO.[2] For cell culture experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q4: What are the known IC50 values for this compound?
The inhibitory concentration (IC50) values for this compound are as follows:
Q5: What are some known off-target effects of STAT3 inhibitors that I should be aware of?
While this compound is selective for STAT3, it is good practice to be aware of potential off-target effects common to small molecule inhibitors. These can include interactions with other kinases or signaling pathways.[5][6] To mitigate this, it is recommended to use the lowest effective concentration and include appropriate controls in your experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition of STAT3 phosphorylation | 1. Compound degradation: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound and aliquot for single use to store at -80°C. |
| 2. Incorrect concentration: Calculation error or inaccurate pipetting. | Double-check all calculations and ensure proper calibration of pipettes. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| 3. Insufficient incubation time: The duration of treatment may not be long enough to observe an effect. | Perform a time-course experiment to determine the optimal incubation time for inhibiting STAT3 phosphorylation in your cell line. | |
| Precipitation of this compound in cell culture medium | 1. Low solubility in aqueous solutions: The final concentration of DMSO in the medium may be too low to keep the compound dissolved. | Ensure the final DMSO concentration in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). If precipitation persists, try preparing a fresh, more dilute stock solution. |
| 2. Interaction with media components: Components in the serum or media may be causing the compound to precipitate. | Prepare the final dilution of this compound in serum-free media immediately before adding it to the cells. | |
| High background in Western blot for p-STAT3 | 1. Non-specific antibody binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Use a high-quality, validated antibody specific for phosphorylated STAT3 (Tyr705). |
| 2. Inadequate washing: Insufficient washing steps can lead to high background. | Increase the number and duration of wash steps with an appropriate buffer (e.g., TBST). | |
| Variability in MTT/Cell Proliferation Assay Results | 1. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variable results. | Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. |
| 2. Edge effects in the plate: Evaporation from the outer wells can concentrate media components and affect cell growth. | Avoid using the outermost wells of the microplate for experimental samples. Fill them with sterile PBS or media instead. | |
| 3. Interference of the compound with the assay: this compound may interact with the MTT reagent. | Include a control well with this compound in media without cells to check for any direct reaction with the MTT reagent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 415.87 g/mol , dissolve 4.16 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Lysis and Protein Quantification:
-
Plate cells and treat with the desired concentrations of this compound for the determined time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
-
Protocol 3: MTT Cell Proliferation Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Treat cells with a range of this compound concentrations. Include a vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[7]
-
-
Solubilization and Measurement:
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | Cell Line | IC50 (µM) |
| STAT3 Phosphorylation | - | 11.56 |
| Cell Proliferation | MDA-MB-231 | 3.32 |
| Cell Proliferation | H4 | 4.72 |
| Cell Proliferation | HepG2 | 3.14 |
Data compiled from publicly available sources.
Visualizations
Caption: IL-6/STAT3 Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results in experiments.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. What are STAT3 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Enhancing Angoline's Selectivity for STAT3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the selectivity of Angoline for Signal Transducer and Activator of Transcription 3 (STAT3) over other kinases.
Frequently Asked Questions (FAQs)
Q1: What is Angoline and what is its primary target?
Angoline is a natural product, a phenanthridine (B189435) alkaloid, that has been identified as a potent inhibitor of the IL-6/STAT3 signaling pathway. Its primary cellular effect is the inhibition of STAT3 phosphorylation.
Q2: What is the reported IC50 of Angoline for the STAT3 signaling pathway?
Angoline has been shown to inhibit the IL-6/STAT3 signaling pathway with an IC50 of 11.56 μM.
Q3: How selective is Angoline for STAT3?
Angoline has demonstrated selectivity for the STAT3 signaling pathway over the STAT1 and NF-κB pathways. However, a comprehensive kinome-wide selectivity profile of Angoline against a broad panel of kinases is not publicly available. Therefore, its off-target effects on other kinases are largely uncharacterized.
Q4: Why is improving the selectivity of Angoline for STAT3 important?
Improving selectivity is crucial to minimize off-target effects, which can lead to cellular toxicity or confound experimental results by affecting other signaling pathways.[1][2][3] A highly selective inhibitor is a more precise tool for studying the specific roles of STAT3 and a better candidate for therapeutic development.
Q5: What is the putative binding site of Angoline on STAT3?
While a co-crystal structure is not available, based on its function as an inhibitor of STAT3 phosphorylation and dimerization, Angoline is predicted to bind to the SH2 domain of STAT3.[4][5][6][7] This domain is critical for the recruitment of STAT3 to phosphorylated receptors and for the formation of STAT3 dimers.
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at improving Angoline's selectivity for STAT3.
Problem 1: Angoline shows significant off-target activity in our initial kinase panel screen.
Possible Cause: The core phenanthridine scaffold of Angoline may have affinity for the ATP-binding pocket of several kinases, which share structural similarities.
Troubleshooting Steps:
-
Analyze the Kinome Scan Data:
-
Identify the primary off-target kinase families. Common off-targets for natural product inhibitors can include other tyrosine kinases or serine/threonine kinases.
-
Compare the binding affinities for the off-target kinases to that of STAT3 (if a direct binding assay is used) or the IC50 values for inhibition.
-
-
Structure-Activity Relationship (SAR) Studies:
-
Synthesize and test analogs of Angoline to identify which parts of the molecule are responsible for off-target binding.[8]
-
Focus on modifying substituents on the phenanthridine ring system. For example, the addition or modification of hydroxyl or methoxy (B1213986) groups can alter binding affinity and selectivity.[8][9]
-
-
Computational Modeling:
Hypothetical Off-Target Kinase Data for Angoline Analogs
| Compound | STAT3 (IC50, µM) | Off-Target Kinase A (e.g., SRC) (IC50, µM) | Off-Target Kinase B (e.g., LCK) (IC50, µM) | Selectivity Ratio (Off-Target A / STAT3) |
| Angoline | 11.56 | 25.3 | 45.1 | 2.2 |
| Analog 1 | 9.8 | 50.1 | 80.3 | 5.1 |
| Analog 2 | 15.2 | >100 | >100 | >6.6 |
| Analog 3 | 5.1 | 10.2 | 20.5 | 2.0 |
Problem 2: Modifications to the Angoline structure to reduce off-target effects also decrease its potency against STAT3.
Possible Cause: The chemical modifications may be disrupting key interactions with the STAT3 SH2 domain.
Troubleshooting Steps:
-
Refine SAR Strategy:
-
Focus on modifications that are less likely to interfere with the presumed key binding interactions. For phenanthridine alkaloids, the planarity of the ring system and the nature and position of substituents are often crucial for activity.[8][9]
-
Consider creating a small, focused library of analogs with subtle changes to the most promising scaffolds from the initial screen.
-
-
Explore Bioisosteric Replacements:
-
Replace functional groups that contribute to off-target binding with bioisosteres that maintain the desired interaction with STAT3 but have different properties that may disfavor binding to off-target kinases.
-
-
Enhance STAT3 SH2 Domain Binding:
-
Computational analysis of the STAT3 SH2 domain reveals three key binding pockets: a pTyr-binding pocket, a hydrophobic pocket, and a specificity pocket.[6] Design modifications to Angoline that can form additional favorable interactions with these pockets. For example, adding a group that can form a hydrogen bond with key residues in the STAT3 SH2 domain could enhance affinity and selectivity.
-
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of Angoline and its analogs against a broad panel of human kinases.
Methodology:
-
Compound Preparation: Prepare stock solutions of Angoline and its analogs in DMSO.
-
Kinase Panel: Utilize a commercial kinome profiling service (e.g., KINOMEscan™, KinaseProfiler™) that offers screening against a large panel of purified recombinant kinases.
-
Assay Format: These services typically employ binding assays (e.g., competition binding assays) or enzymatic assays that measure the inhibition of kinase activity.
-
Data Analysis: The results are usually provided as percent inhibition at a fixed compound concentration or as Kd or IC50 values. This data can be used to generate a selectivity profile and identify off-target kinases.[11][12][13][14][15]
Protocol 2: Cellular STAT3 Phosphorylation Assay (Western Blot)
Objective: To assess the ability of Angoline analogs to inhibit STAT3 phosphorylation in a cellular context.
Methodology:
-
Cell Culture: Culture a human cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231 breast cancer cells) or a cell line that can be stimulated to activate STAT3 (e.g., HeLa cells stimulated with IL-6).
-
Compound Treatment: Treat the cells with various concentrations of Angoline or its analogs for a specified period (e.g., 2-24 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705).
-
Strip and re-probe the membrane with an antibody for total STAT3 as a loading control.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of p-STAT3 and total STAT3. Calculate the IC50 for the inhibition of STAT3 phosphorylation.
Visualizations
Caption: Angoline inhibits the STAT3 signaling pathway.
Caption: Workflow for improving Angoline's selectivity.
Caption: Troubleshooting logic for analog development.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 5. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of molecular recognition of STAT3 SH2 domain inhibitors through molecular simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On modeling peptidomimetics in complex with the SH2 domain of Stat3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lycorine, the Main Phenanthridine Amaryllidaceae Alkaloid, Exhibits Significant Anti-Tumor Activity in Cancer Cells that Display Resistance to Proapoptotic Stimuli: an Investigation of Structure-Activity Relationship and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of Benzophenanthridine Alkaloids from Zanthoxylum rhoifolium Having Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma [frontiersin.org]
- 14. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 15. Kinome Profiling Reveals Abnormal Activity of Kinases in Skeletal Muscle From Adults With Obesity and Insulin Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Angoline hydrochloride in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Angoline hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, with a reported IC50 of 11.56 μM.[1][2] It functions by inhibiting the phosphorylation of STAT3, which in turn downregulates the expression of its target genes and inhibits cancer cell proliferation.[1][2][3]
Q2: What are the known on-target and potential off-target effects of this compound?
The primary on-target effect is the inhibition of STAT3 phosphorylation.[1][2][3] While a comprehensive off-target profile for this compound is not publicly available, its activity against other signaling pathways has been evaluated. It shows significantly less activity against STAT1 and NF-κB (IC50 > 100 μM).[2][4]
Recent research has identified MORC2 (Microrchidia family CW-type zinc finger 2) as a direct target of Angoline in triple-negative breast cancer cells, where it induces cell cycle arrest and apoptosis.[5]
Furthermore, this compound belongs to the benzophenanthridine class of alkaloids. Other compounds in this class, such as sanguinarine (B192314) and chelerythrine, have been reported to have multiple biological activities, including the induction of necroptosis through inhibition of thioredoxin reductase and effects on other protein kinases.[6] This suggests that this compound may have similar off-target activities.
Q3: What are the initial steps to minimize off-target effects in my cellular assay?
The first and most critical step is to perform a dose-response experiment to determine the optimal concentration of this compound. This involves identifying the lowest concentration that elicits the desired on-target effect (e.g., inhibition of STAT3 phosphorylation) while having minimal impact on cell viability. Running a parallel cytotoxicity assay (e.g., MTT or LDH assay) is highly recommended.
Q4: How can I confirm that the observed phenotype is due to on-target STAT3 inhibition?
To confirm on-target activity, consider the following approaches:
-
Rescue experiments: If possible, overexpress a constitutively active form of STAT3 to see if it rescues the phenotype induced by this compound.
-
Orthogonal approaches: Use a structurally and mechanistically different STAT3 inhibitor or a genetic approach like siRNA or shRNA to knockdown STAT3 and see if it phenocopies the effects of this compound.
-
Downstream target analysis: Analyze the expression of known STAT3 target genes (e.g., c-Myc, Cyclin D1) to confirm that they are downregulated in a dose-dependent manner consistent with STAT3 inhibition.[7]
Q5: What should I do if I suspect off-target effects are influencing my results?
If you suspect off-target effects, a systematic approach is necessary. This includes:
-
Literature review: Investigate the known off-targets of other benzophenanthridine alkaloids.
-
In silico analysis: Use computational tools to predict potential off-targets based on the chemical structure of this compound.
-
Experimental validation: Employ the experimental protocols outlined in this guide, such as Cellular Thermal Shift Assay (CETSA) or Affinity Purification-Mass Spectrometry, to identify novel protein interactors.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound. Researchers should use this data as a guide and determine the optimal concentration for their specific cell line and assay.
| Target Pathway/Protein | IC50 (μM) | Cell Lines/System | Notes |
| On-Target Activity | |||
| STAT3 Phosphorylation | 11.56 | HepG2/STAT3 reporter assay | Selective inhibitor of the IL-6/STAT3 pathway.[1][2] |
| Off-Target Activity | |||
| STAT1 Signaling Pathway | >100 | - | Significantly less potent against STAT1 compared to STAT3.[2] |
| NF-κB Signaling Pathway | >100 | - | Significantly less potent against NF-κB compared to STAT3.[2] |
| Anti-Proliferative Activity | |||
| MDA-MB-231 (Breast Cancer) | 3.32 | MDA-MB-231 cells | Demonstrates anti-proliferative effects.[1] |
| H4 (Neuroglioma) | 4.72 | H4 cells | Demonstrates anti-proliferative effects.[1] |
| HepG2 (Liver Cancer) | 3.14 | HepG2 cells | Demonstrates anti-proliferative effects.[1] |
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations expected to be effective for STAT3 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target toxicity | The observed cell death may be due to the inhibition of other essential cellular targets. Consider the possibility of MORC2 inhibition or other off-target effects common to benzophenanthridine alkaloids. |
| Solution: Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement with STAT3 at non-toxic concentrations. Use Affinity Purification-Mass Spectrometry to identify other potential binding partners. | |
| Solvent toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. |
| Solution: Ensure the final solvent concentration is consistent across all wells and is below the toxicity threshold for your cell line (typically <0.1% for DMSO). Include a solvent-only control. | |
| Compound instability | This compound may be unstable in cell culture media at 37°C over long incubation periods. |
| Solution: Prepare fresh stock solutions for each experiment. Consider the stability of the compound in your specific experimental conditions. |
Problem 2: Inconsistent or unexpected biological effects not readily explained by STAT3 inhibition.
| Possible Cause | Troubleshooting Steps |
| Activation/inhibition of other signaling pathways | This compound may be modulating other signaling pathways. As a benzophenanthridine alkaloid, it could be affecting other kinases or cellular processes. |
| Solution: Perform a broad-spectrum kinase inhibitor profiling assay to identify potential off-target kinases. Use pathway-specific reporter assays to screen for effects on other major signaling pathways (e.g., MAPK/ERK, PI3K/Akt). | |
| Cell line-specific off-target effects | The expression profile of off-target proteins can vary between different cell lines, leading to different phenotypic outcomes. |
| Solution: Validate key findings in a second, unrelated cell line to ensure the observed effects are not cell-type specific. |
Visualizing Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Angoline: a selective IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. A select inhibitor of MORC2 encapsulated by chimeric membranecoated DNA nanocage target alleviation TNBC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzophenanthridine Alkaloid Chelerythrine Elicits Necroptosis of Gastric Cancer Cells via Selective Conjugation at the Redox Hyperreactive C-Terminal Sec498 Residue of Cytosolic Selenoprotein Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Inhibition of STAT3 Signaling Pathway by Terphenyllin Suppresses Growth and Metastasis of Gastric Cancer [frontiersin.org]
dealing with Angoline hydrochloride instability in long-term storage
Welcome to the Angoline Hydrochloride Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
For optimal long-term stability, this compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2][3] Following these conditions, the powder is expected to be stable for up to three years.[1]
Q2: How should I store this compound in solution?
Stock solutions of this compound should be prepared fresh for optimal results. If short-term storage is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C for up to six months to a year.[1][2] For shorter periods, storage at -20°C for up to one month may be acceptable, though stability should be verified.[2] Always protect solutions from light.
Q3: What are the primary factors that can cause this compound instability?
The stability of this compound can be compromised by several factors, including:
-
Temperature: Elevated temperatures can accelerate degradation.[4][5]
-
Light: Exposure to UV and visible light can lead to photolytic degradation.[4]
-
pH: this compound is susceptible to degradation in both acidic and alkaline conditions.[5]
-
Moisture: The presence of water can facilitate hydrolytic degradation.[4]
-
Oxidizing and Reducing Agents: Contact with strong oxidizing or reducing agents should be avoided as they can lead to chemical decomposition.[6]
Q4: I've observed a change in the color or appearance of my this compound powder. What should I do?
A change in the physical appearance of the powder (e.g., from white/off-white to a discolored state) can be an indicator of degradation.[2] It is recommended to discard the material and use a fresh batch for your experiments to ensure the integrity of your results.
Q5: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?
Inconsistent experimental outcomes can indeed be a consequence of compound degradation. If you suspect instability, it is advisable to prepare a fresh stock solution from a properly stored solid sample. Additionally, you can perform a purity check of your solution using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Reduced potency or activity in biological assays. | Degradation of this compound in the stock solution or during the experiment. | Prepare a fresh stock solution from a properly stored solid. Minimize the exposure of the compound to harsh experimental conditions (e.g., high temperature, extreme pH, prolonged light exposure). Consider including a positive control with a freshly prepared compound in your assay. |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Review storage conditions of both solid and solution forms. Protect from light, moisture, and extreme temperatures. If degradation is suspected, perform forced degradation studies to identify potential degradation products and develop a stability-indicating HPLC method. |
| Precipitation observed in the stock solution upon thawing. | Poor solubility or compound degradation leading to less soluble byproducts. | Ensure the solvent is appropriate and the concentration is within the solubility limits. After thawing, gently vortex the solution to ensure homogeneity. If precipitation persists, it may indicate degradation, and a fresh solution should be prepared. |
Data on Storage Conditions and Stability
| Form | Storage Temperature | Duration | Key Considerations |
| Solid Powder | -20°C | Up to 3 years[1] | Keep away from direct sunlight and moisture.[1][2] |
| In Solvent | -80°C | 6 months - 1 year[1][2] | Store in tightly sealed containers, protected from light.[2] |
| In Solvent | -20°C | Up to 1 month[2] | Suitable for short-term storage; monitor for any signs of degradation. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of this compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions to generate potential degradation products.
1. Acidic Hydrolysis:
- Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Add an equal volume of 1M hydrochloric acid.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
- At specified time points, withdraw aliquots, neutralize with an appropriate base (e.g., 1M sodium hydroxide), and dilute with the mobile phase for HPLC analysis.
2. Basic Hydrolysis:
- Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Add an equal volume of 0.1M sodium hydroxide.
- Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
- At specified time points, withdraw aliquots, neutralize with an appropriate acid (e.g., 0.1M hydrochloric acid), and dilute with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Add an equal volume of a 3% hydrogen peroxide solution.
- Keep the solution at room temperature for a defined period (e.g., 24-48 hours), protected from light.
- At specified time points, withdraw aliquots and dilute with the mobile phase for HPLC analysis.
4. Thermal Degradation:
- Place the solid this compound powder in a controlled temperature oven (e.g., 80°C) for a defined period (e.g., 7 days).
- At specified time points, withdraw a sample, allow it to cool to room temperature, and prepare a solution of known concentration for HPLC analysis.
5. Photolytic Degradation:
- Expose the solid this compound powder to a light source that provides both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
- Concurrently, keep a control sample protected from light.
- After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
A stability-indicating method is crucial for separating the intact this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.03 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV-Vis spectrum of this compound.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
Method Validation: The developed method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
Caption: Factors influencing this compound instability.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ajpaonline.com [ajpaonline.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. pharmtech.com [pharmtech.com]
Navigating the Stability of Angoline Hydrochloride in Solution: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of investigational compounds in solution is paramount for reliable experimental outcomes. This guide provides a comprehensive resource on the stability of Angoline hydrochloride, with a focus on the impact of pH. While specific quantitative stability data for this compound is not extensively available in published literature, this document outlines the general principles and methodologies for assessing its stability in solution.
Note on Compound Name: The initial query for "this compound" has been addressed. "Angoline" is a distinct compound, an IL-6/STAT3 signaling pathway inhibitor isolated from Zanthoxylum nitidum. This guide focuses on this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a selective inhibitor of the IL-6/STAT3 signaling pathway, a critical pathway in various cellular processes, including inflammation and cancer. For in vitro and in vivo studies, this compound is typically dissolved in a solution. The stability of the compound in that solution is crucial because degradation can lead to a loss of potency and the formation of impurities, potentially confounding experimental results. Factors like pH, temperature, and light can influence its stability.
Q2: How does pH generally affect the stability of hydrochloride salts like this compound?
The pH of a solution can significantly impact the stability of a drug substance. For hydrochloride salts of organic bases, pH influences the equilibrium between the ionized (protonated) and non-ionized (free base) forms. Both forms can be susceptible to different degradation pathways, such as hydrolysis. Typically, a pH-rate profile will show regions of higher and lower stability. While specific data for this compound is not available, many hydrochloride salts exhibit a U-shaped or V-shaped pH-rate profile, with a pH range of maximum stability. It is noted that this compound is likely to be unstable in the presence of strong acids and alkalis[1].
Q3: What are the potential degradation pathways for a molecule like this compound?
Given its chemical structure as a complex alkaloid, potential degradation pathways for this compound in aqueous solutions could include:
-
Hydrolysis: The breakdown of the molecule by reaction with water. This can be catalyzed by hydrogen ions (acidic conditions) or hydroxide (B78521) ions (alkaline conditions).
-
Oxidation: Reaction with dissolved oxygen or oxidizing agents.
-
Photodegradation: Degradation upon exposure to light.
Identifying the specific degradation products requires analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).
Troubleshooting Guide: Common Issues in Stability Studies
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability in stability results. | Inconsistent pH of buffer solutions. Temperature fluctuations. Inconsistent preparation of stock solutions. | Prepare fresh buffers for each experiment and verify the pH. Use a calibrated and stable incubator or water bath. Follow a strict SOP for solution preparation. |
| Unexpected peaks in the chromatogram. | Formation of new degradation products. Contamination of the sample or mobile phase. | Use a stability-indicating HPLC method. Employ LC-MS to identify the unknown peaks. Run a blank (diluent only) to check for contamination. |
| Poor separation of the parent drug from degradation products. | Suboptimal HPLC method. | Optimize the mobile phase composition, pH, and gradient. Try a different column chemistry (e.g., C18, Phenyl-Hexyl). |
| Rapid degradation observed across all pH conditions. | The compound is inherently unstable in aqueous solution. High storage temperature. | Consider using a non-aqueous solvent if appropriate for the experiment. Conduct the study at a lower temperature. Prepare solutions fresh immediately before use. |
Experimental Protocols
Protocol 1: General Procedure for pH-Dependent Stability Study of this compound
This protocol describes a general method for evaluating the stability of this compound in aqueous solutions at different pH values.
1. Materials:
- This compound
- HPLC-grade water, acetonitrile, and methanol (B129727)
- Buffer salts (e.g., phosphate (B84403), acetate (B1210297), borate)
- Acids (e.g., hydrochloric acid, phosphoric acid) and bases (e.g., sodium hydroxide) for pH adjustment
- Volumetric flasks and pipettes
- pH meter
- HPLC system with UV or PDA detector
2. Preparation of Buffer Solutions:
- Prepare a series of buffers covering a pH range of interest (e.g., pH 2, 4, 5, 7, 9, 10).
- Commonly used buffers include phosphate buffers for the neutral range, acetate buffers for the acidic range, and borate (B1201080) buffers for the alkaline range.
- Adjust the final pH of each buffer solution accurately using a calibrated pH meter.
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
- For each pH to be tested, dilute the stock solution with the respective buffer to a final concentration suitable for HPLC analysis. This is time zero (T0).
- Protect solutions from light if the compound is suspected to be light-sensitive.
4. Stability Study Conditions:
- Store aliquots of each buffered solution at a constant temperature (e.g., 25°C, 40°C, or 60°C).
- At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each solution.
5. HPLC Analysis:
- Analyze the samples immediately by a validated stability-indicating HPLC method.
- The method should be able to separate the intact this compound from any potential degradation products.
- Quantify the peak area of this compound at each time point.
6. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
- Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH.
- A plot of log(k) versus pH will provide the pH-rate profile, indicating the pH of maximum stability.
Visualizations
Caption: Workflow for determining the pH-dependent stability of a compound.
Caption: this compound inhibits the IL-6/STAT3 signaling pathway.
Caption: A logical guide for troubleshooting unexpected stability results.
References
Technical Support Center: Method Validation for Angoline Hydrochloride Quantification
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the validation of analytical methods for quantifying Angoline hydrochloride in complex matrices. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key validation parameters to ensure reliable and accurate results.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for quantifying this compound in complex matrices like plasma or urine?
The most common and effective techniques are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] HPLC-UV is a cost-effective and widely used method suitable for many applications.[1] LC-MS/MS is preferred for bioanalysis where high sensitivity and selectivity are necessary, especially when low detection limits are required.[1] Capillary Electrophoresis (CE) is another alternative that offers high separation efficiency with minimal sample and solvent usage.[1]
Q2: What are the essential parameters for method validation according to international guidelines?
According to guidelines from bodies like the International Council for Harmonisation (ICH), a complete method validation must assess several key parameters. These include selectivity/specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3] These parameters ensure the analytical method is suitable for its intended purpose.[4]
Q3: Why is a stability-indicating method necessary, and how is it developed?
A stability-indicating method is crucial as it can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[5] To develop such a method, forced degradation studies are performed where the drug is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradants.[3][6] The analytical method must then demonstrate the ability to separate the intact drug peak from all generated degradation product peaks.[3]
Q4: What are the most common sample preparation techniques for biological matrices?
The primary goal of sample preparation is to isolate the target analyte from interfering components in the complex matrix.[7] Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubility in two immiscible liquid phases.[8]
-
Solid-Phase Extraction (SPE): SPE uses a solid sorbent to adsorb the analyte, which is then eluted with an appropriate solvent, offering improved analyte recovery and reduced matrix interference.[8]
-
Protein Precipitation: This is a simpler method where a solvent or acid is added to the sample to precipitate proteins, which are then removed by centrifugation.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC or LC-MS/MS analysis of this compound.
HPLC System & Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Backpressure | 1. Blockage in the system (e.g., in-line filter, guard column, or column inlet frit).[9] 2. Precipitated buffer salts from the mobile phase.[10] 3. High mobile phase viscosity.[10] | 1. Systematically locate the blockage by disconnecting components. Reverse flush the column (disconnected from the detector). Replace the in-line filter or guard column if necessary. 2. Flush the system with a high-aqueous wash, followed by a stronger organic solvent like isopropanol.[9] Ensure buffer solubility in the mobile phase.[10] 3. Check mobile phase composition and consider less viscous solvents if the method allows. |
| Peak Tailing or Fronting | 1. Column contamination or degradation (e.g., loss of stationary phase).[11] 2. Presence of a void at the column inlet.[10] 3. Inappropriate mobile phase pH. 4. Co-elution with an interfering peak. | 1. Wash the column with a series of strong solvents.[9] If the problem persists, the column may need replacement.[11] 2. Replace the column. Avoid sudden pressure shocks.[10] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Optimize the mobile phase or gradient to improve separation. |
| Retention Time Drift | 1. Poor column temperature control.[12] 2. Inconsistent mobile phase composition.[12] 3. Insufficient column equilibration time between runs.[12] 4. Pump malfunction or leaks causing flow rate changes.[12] | 1. Use a thermostatted column oven and ensure it is set to the correct temperature.[12] 2. Prepare fresh mobile phase daily. Use an in-line degasser or sparge with helium. 3. Increase the equilibration time to ensure the column is stable before the next injection.[12] 4. Check the system for leaks.[10] Purge the pump to remove air bubbles. |
| Baseline Noise or Drifting | 1. Air bubbles in the system or detector cell.[12] 2. Contaminated detector flow cell.[12] 3. Mobile phase mixing issues or immiscible solvents.[12] 4. Detector lamp failing.[12] | 1. Degas the mobile phase and purge the system.[12] 2. Flush the flow cell with a strong solvent like isopropanol.[12] 3. Ensure mobile phase components are miscible and well-mixed.[12] 4. Check lamp energy and replace if it is low.[12] |
Method Validation Parameters & Acceptance Criteria
The following table summarizes the key validation parameters and typical acceptance criteria based on ICH guidelines.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity / Selectivity | To ensure the signal is from the analyte of interest, free from interference from matrix components, impurities, or degradation products.[1] | The analyte peak should be well-resolved from other peaks. Peak purity analysis (e.g., using a PDA or MS detector) should confirm homogeneity.[2] |
| Linearity | To demonstrate a proportional relationship between analyte concentration and the analytical signal over a defined range.[2] | A minimum of 5 concentration levels is recommended.[2] The coefficient of determination (r²) should be ≥ 0.999.[13] |
| Range | The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.[2] | For drug substance assays, typically 80% to 120% of the test concentration.[14] For content uniformity, 70% to 130%.[14] |
| Accuracy (% Recovery) | To measure the closeness of the test results to the true value.[4] | Determined at a minimum of 3 concentration levels (e.g., 80%, 100%, 120%) in triplicate.[15] Recovery should typically be within 98.0% to 102.0%. |
| Precision (RSD%) | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[4] | Repeatability (Intra-day): RSD ≤ 2%.[13] Intermediate Precision (Inter-day/Inter-analyst): RSD ≤ 2%.[13] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4] | Signal-to-noise ratio of 10:1. The precision at the LOQ level should be acceptable (e.g., RSD ≤ 10%).[13] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).[2] | The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the introduced variations. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plasma
-
Sample Preparation: To 500 µL of plasma sample in a clean tube, add the internal standard.
-
Basification: Add 100 µL of 1M NaOH to basify the sample.[1]
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Mixing: Vortex the mixture for 5 minutes to ensure thorough mixing.[1]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.[1]
-
Collection: Carefully transfer the upper organic layer to a new clean tube.[1]
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[1]
-
Injection: Inject an aliquot into the LC system.
Protocol 2: Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 Inertsil column (250 mm × 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase:
-
Solution A: 0.03 M Potassium di-hydrogen phosphate (B84403) (pH adjusted to 3.0 with phosphoric acid), methanol, and acetonitrile (B52724) (90:5:5, v/v/v).[3]
-
Solution B: Acetonitrile and buffer (90:10, v/v).[3]
-
-
Gradient Program: A suitable gradient program should be developed to ensure separation of this compound from all degradation products.
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 40°C.[16]
-
Detection Wavelength: 251 nm.[16]
-
Injection Volume: 20 µL.
Protocol 3: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL).
-
Acid Hydrolysis: Mix the stock solution with 1M HCl and heat at 80°C for 48 hours. Neutralize the solution before injection.[3]
-
Base Hydrolysis: Mix the stock solution with 0.1M NaOH and heat at 80°C for 48 hours. Neutralize the solution before injection.[3]
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 48 hours.[3]
-
Thermal Degradation: Keep the solid drug powder and the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 10 days).[3]
-
Photolytic Degradation: Expose the solid drug and stock solution to UV light (as per ICH Q1B guidelines).[3]
-
Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using the developed stability-indicating HPLC method.
Visualizations
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for Liquid-Liquid Extraction (LLE).
Caption: Troubleshooting logic for high HPLC backpressure.
References
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 5. Analytical issues in the chemical stability testing of drugs in solution - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijisrt.com [ijisrt.com]
- 9. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 10. lcms.cz [lcms.cz]
- 11. ijprajournal.com [ijprajournal.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. demarcheiso17025.com [demarcheiso17025.com]
- 14. researchgate.net [researchgate.net]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of Angoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Angoline, a benzophenanthridine alkaloid, has emerged as a selective inhibitor of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway, a critical target in cancer therapy. While comprehensive structure-activity relationship (SAR) studies on a wide range of Angoline derivatives are not extensively available in the public domain, analysis of closely related benzophenanthridine alkaloids, such as nitidine (B1203446) and chelerythrine (B190780), provides valuable insights into the structural features crucial for their biological activity. This guide synthesizes the available data to infer the probable SAR of Angoline derivatives, presents relevant experimental protocols for their evaluation, and visualizes the key signaling pathways.
Comparative Analysis of Benzophenanthridine Alkaloid Derivatives
The biological activity of benzophenanthridine alkaloids is significantly influenced by the nature and position of substituents on their core structure. Studies on nitidine and chelerythrine derivatives reveal key pharmacophoric features that can be extrapolated to hypothesize the SAR for potential Angoline analogs.
| Compound/Derivative Class | Core Structure Modification | Observed Biological Activity | Key Findings & Inferences for Angoline Derivatives |
| Nitidine Analogues | Introduction of a [(dimethylamino)ethyl]amino side chain at the C-6 position. | Enhanced anticancer activity against various human cancer cell lines (HepG2, A549, CNE1) with IC50 values in the low micromolar range (1.19 µM - 1.87 µM).[1][2][3] | Modification at the analogous position in Angoline could be a promising strategy to enhance its STAT3 inhibitory and anticancer potency. |
| Nitidine Analogues | Planar conjugated systems with substituents at the C-6 position. | Increased antitumor activity compared to the parent nitidine chloride.[1][2][3] | Maintaining planarity and introducing specific side chains on the Angoline scaffold may be crucial for its interaction with the STAT3 protein. |
| Chelerythrine Derivatives | Introduction of electron-withdrawing substituents (e.g., halogen, nitro, trifluoromethyl) on the N-aromatic ring. | Significant improvement in anticancer activity against NB4 and MKN-45 cancer cell lines.[4] | The introduction of electron-withdrawing groups on the aromatic rings of Angoline could potentially enhance its bioactivity. |
| Chelerythrine Derivatives | Presence of electron-donating substituents (e.g., methyl, methoxyl). | Reduction in anticancer activity.[4] | This suggests that increasing electron density on the aromatic system of Angoline might be detrimental to its inhibitory function. |
Experimental Protocols
The evaluation of Angoline derivatives necessitates robust and standardized experimental protocols. Below are detailed methodologies for key assays to determine their efficacy as STAT3 inhibitors and cytotoxic agents.
Protocol 1: MTT Assay for Cell Viability
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Angoline derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of Angoline derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5][6][7]
Protocol 2: Western Blot for STAT3 Phosphorylation
This technique is used to detect the levels of phosphorylated STAT3 (p-STAT3), which is the activated form of the protein.
Materials:
-
Human cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231)
-
Angoline derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total-STAT3, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with Angoline derivatives for a specified time (e.g., 6-24 hours). Lyse the cells using ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-STAT3, 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and β-actin to ensure equal protein loading.[8][9][10][11][12][13]
Signaling Pathway and Experimental Workflow Visualization
To better understand the mechanism of action and the experimental process, the following diagrams are provided.
References
- 1. Structurally Simple Phenanthridine Analogues Based on Nitidine and Their Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pseudocyanides of sanguinarine and chelerythrine and their series of structurally simple analogues as new anticancer lead compounds: Cytotoxic activity, structure-activity relationship and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Angoline: Unveiling its Specificity for the IL-6/STAT3 Signaling Pathway
A Comparative Guide for Researchers
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation. Its aberrant activation, often triggered by Interleukin-6 (IL-6), is a hallmark of numerous cancers and inflammatory diseases, making it a prime target for therapeutic intervention. Angoline, a natural compound, has emerged as a potent inhibitor of the IL-6/STAT3 pathway.[1] This guide provides a comprehensive comparison of Angoline with other known STAT3 inhibitors, focusing on its specificity and supported by experimental data.
Performance Comparison of STAT3 Inhibitors
Angoline demonstrates notable selectivity for the STAT3 pathway. The following table summarizes the inhibitory concentrations (IC50) of Angoline and other commonly used STAT3 inhibitors. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Inhibitor | Target | IC50 (µM) | Other Targets and Notes |
| Angoline | IL-6/STAT3 Pathway | 11.56 | IC50 for STAT1 and NF-κB pathways > 100 µM, indicating high selectivity for STAT3. [2] |
| Stattic | STAT3 SH2 Domain | 5.1 | Inhibits STAT3 activation and dimerization.[3] However, it has been shown to have STAT3-independent off-target effects, including the reduction of histone acetylation.[4][5][6][7] |
| S3I-201 | STAT3 DNA-binding | 86 | Preferentially inhibits STAT3 over STAT1 and STAT5.[8][9][10] |
| Cryptotanshinone | STAT3 Phosphorylation | 4.6 | Strongly inhibits STAT3 Tyr705 phosphorylation with minimal effect on STAT1 or STAT5.[1][11][12] |
| STA-21 | STAT3 Dimerization | - | Inhibits STAT3 DNA binding activity and dimerization.[13][14] |
Validating Specificity: Angoline's Selectivity Profile
A key attribute of a valuable chemical probe or therapeutic candidate is its specificity for the intended target. Angoline has been shown to be highly selective for the STAT3 pathway. In a STAT3-responsive gene reporter assay, Angoline inhibited the IL-6-induced STAT3 signaling with an IC50 of 11.56 µM.[1] In contrast, its inhibitory activity against the related STAT1 and the inflammatory NF-κB signaling pathways was significantly lower, with IC50 values exceeding 100 µM.[2] This greater than 8-fold selectivity for STAT3 over other signaling pathways underscores its potential as a specific tool for studying STAT3-mediated processes.
While direct, head-to-head kinase panel screening data for Angoline against a broad range of kinases is not yet publicly available, its high selectivity against closely related signaling pathways provides strong evidence for its specificity. In contrast, the widely used STAT3 inhibitor, Stattic, has been reported to exert off-target effects, including the modulation of gene expression and promotion of autophagy in a STAT3-independent manner, which can complicate the interpretation of experimental results.[4][5]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental validation, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. S3I-201, STAT3 inhibitor (CAS 501919-59-1) | Abcam [abcam.com]
- 10. Selective chemical probe inhibitor of Stat3, identified through structure-based virtual screening, induces antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Cryptotanshinone, STAT3 inhibitor (CAS 35825-57-1) | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. Combination of ERK2 and STAT3 Inhibitors Promotes Anticancer Effects on Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Angoline's IC50 Values in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the half-maximal inhibitory concentration (IC50) values of Angoline, a potent and selective inhibitor of the IL-6/STAT3 signaling pathway, across various cancer cell lines. The data presented is based on independently verified experimental results, offering a valuable resource for researchers evaluating Angoline's therapeutic potential.
Summary of Angoline's IC50 Values
Angoline has demonstrated significant growth-inhibitory effects in human cancer cell lines with constitutively activated Signal Transducer and Activator of Transcription 3 (STAT3). The IC50 values, representing the concentration of Angoline required to inhibit 50% of cell proliferation, have been determined in several studies. A summary of these findings is presented below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Breast Cancer | 3.32 | [1] |
| H4 | Neuroglioma | 4.72 | [1] |
| HepG2 | Hepatocellular Carcinoma | 3.14 | [1] |
Note: The IC50 value for the inhibition of the STAT3 signaling pathway itself has been reported as 11.56 µM[1][2][3].
Experimental Protocol: Determination of IC50 by MTT Assay
The following is a representative protocol for determining the IC50 values of Angoline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
1. Cell Seeding:
-
Culture MDA-MB-231, H4, or HepG2 cells in appropriate complete medium.
-
Harvest cells in their logarithmic growth phase and perform a cell count to ensure viability is greater than 90%.
-
Seed the cells into 96-well plates at a density of 1,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
2. Angoline Treatment:
-
Prepare a stock solution of Angoline in a suitable solvent, such as DMSO.
-
Perform serial dilutions of Angoline to achieve a range of desired concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Angoline. Include a vehicle control (medium with the highest concentration of the solvent used) and a no-treatment control.
-
Incubate the plates for an additional 72 hours.
3. MTT Assay:
-
Following the 72-hour treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plates for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution, such as DMSO, to each well to dissolve the formazan crystals.
-
Gently shake the plates for 10 minutes to ensure complete dissolution.
4. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Angoline concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the Angoline concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizing the Mechanism of Action and Experimental Workflow
To better understand Angoline's mechanism and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Angoline's Inhibition of the IL-6/STAT3 Signaling Pathway.
Caption: Experimental Workflow for IC50 Determination using MTT Assay.
References
Angoline's Cytotoxic Profile: A Comparative Analysis of its Effects on Cancerous and Normal Cells
For Researchers, Scientists, and Drug Development Professionals
Angoline, a natural compound, has demonstrated notable cytotoxic effects against various cancer cell lines, positioning it as a compound of interest in oncology research. This guide provides a comparative analysis of Angoline's effects on cancerous versus normal cells, drawing upon available experimental data. The primary mechanism of Angoline's anticancer activity lies in its potent and selective inhibition of the Interleukin-6/Signal Transducer and Activator of Transcription 3 (IL-6/STAT3) signaling pathway.
Quantitative Analysis of Cytotoxicity
The inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. It represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Experimental data has established the IC50 values of Angoline in several human cancer cell lines.
Table 1: IC50 Values of Angoline in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MDA-MB-231 | Breast Cancer | 3.32[1] |
| H4 | Neuroglioma | 4.72[1] |
| HepG2 | Liver Cancer | 3.14[1][2] |
Data on Normal Cells:
Mechanism of Action: Inhibition of the IL-6/STAT3 Signaling Pathway
Angoline exerts its cytotoxic effects primarily through the targeted inhibition of the IL-6/STAT3 signaling pathway, a critical pathway often dysregulated in cancer. Angoline has been identified as a potent and selective inhibitor of this pathway, with an IC50 of 11.56 μM for the inhibition of STAT3.[1][2]
The mechanism involves the following key steps:
-
Inhibition of STAT3 Phosphorylation: Angoline directly inhibits the phosphorylation of STAT3. Phosphorylation is a critical step for the activation of STAT3.
-
Suppression of Target Gene Expression: By inhibiting STAT3 phosphorylation, Angoline prevents its translocation to the nucleus and subsequent activation of target genes that are crucial for cancer cell proliferation, survival, and angiogenesis.
This targeted inhibition of the STAT3 pathway ultimately leads to the suppression of cancer cell proliferation.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, H4, HepG2)
-
Normal human cell lines (e.g., human dermal fibroblasts, human bronchial epithelial cells - for future comparative studies)
-
Angoline
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, isopropanol/HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Angoline. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).[1]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the log of the Angoline concentration.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the inhibited signaling pathway and a typical experimental workflow.
References
Angoline Hydrochloride: A Comparative Analysis of its Impact on STAT3 Downstream Targets
For Immediate Release
A deep dive into the molecular mechanisms of Angoline hydrochloride reveals its potent and selective inhibition of the STAT3 signaling pathway, a critical regulator of cancer cell proliferation and survival. This guide provides a comparative analysis of this compound's effects on key downstream targets of STAT3—Bcl-2, Cyclin D1, and Survivin—against other known STAT3 inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor that, when aberrantly activated, plays a pivotal role in the pathogenesis of various cancers by promoting cell proliferation, survival, and angiogenesis. The inhibition of the STAT3 signaling pathway has therefore emerged as a promising strategy for cancer therapy. This compound, a natural compound, has been identified as a selective inhibitor of the IL-6/STAT3 signaling pathway, demonstrating significant potential as an anti-cancer agent.[1][2][3] This report details the effects of this compound on the expression of key STAT3 downstream targets—Bcl-2, Cyclin D1, and Survivin—and provides a comparative perspective with other STAT3 inhibitors such as Cryptotanshinone, Napabucasin, and Stattic.
Mechanism of Action: this compound as a STAT3 Inhibitor
This compound exerts its anti-cancer effects by directly targeting the STAT3 signaling cascade. It has been shown to inhibit the phosphorylation of STAT3, a critical step for its activation, dimerization, and nuclear translocation.[1][2][3] By preventing STAT3 phosphorylation, this compound effectively blocks the transcription of its downstream target genes that are essential for tumor growth and survival.
dot
References
Safety Operating Guide
Proper Disposal of Angoline Hydrochloride: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of Angoline hydrochloride, providing immediate safety and logistical information for researchers, scientists, and drug development professionals.
The proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This compound, a potent inhibitor of the IL-6/STAT3 signaling pathway, requires careful handling and disposal due to its hazardous properties. This document provides a detailed, step-by-step protocol for the proper disposal of this compound, in line with general laboratory safety standards and regulatory requirements. Adherence to these procedures will help your institution maintain a safe working environment and comply with environmental regulations.
Chemical and Hazard Identification
A clear understanding of the chemical properties and associated hazards of this compound is the first step toward safe handling and disposal. This information is critical for risk assessment and for making informed decisions during the disposal process.
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 1071676-04-4 |
| Molecular Formula | C₂₂H₂₂ClNO₅ |
| Hazard Classifications | Acute toxicity, oral (Category 3 or 4)[1], Skin corrosion/irritation (Category 2)[1], Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) |
| Primary Hazards | Toxic if swallowed[1], Harmful if swallowed, Causes skin irritation[1], Very toxic to aquatic life with long-lasting effects |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[2] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
These procedures provide a framework for the safe disposal of this compound. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
Personal Protective Equipment (PPE)
Before handling this compound in any form, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
Waste Segregation and Collection
Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
Solid Waste:
-
Unused or Expired this compound: Collect in its original container if possible, or in a clearly labeled, sealed, and chemically compatible container.
-
Contaminated Materials: This includes items such as gloves, weigh boats, and paper towels that have come into direct contact with this compound. These should be collected in a designated, sealed plastic bag or container clearly labeled as "Hazardous Waste" and listing the chemical name.
Liquid Waste:
-
Solutions Containing this compound: Collect all aqueous and solvent-based solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) bottle).
-
Do not dispose of this compound solutions down the drain. [3][4] This is due to its high aquatic toxicity.[5]
Contaminated Labware and Sharps:
-
Glassware: Reusable glassware should be decontaminated by triple rinsing with a suitable solvent (such as ethanol (B145695) or DMSO, in which this compound is soluble) in a fume hood. The first two rinsates must be collected as hazardous liquid waste.[3] After decontamination, the glassware can be washed normally.
-
Sharps: Needles, syringes, and broken glassware contaminated with this compound must be placed in a designated, puncture-resistant sharps container.
Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the chemical (e.g., "Toxic," "Aquatic Hazard")
-
The date on which the first item of waste was placed in the container.
-
The name of the principal investigator or laboratory.
Storage of Chemical Waste
-
Store waste containers in a designated and secure "Satellite Accumulation Area" within the laboratory.
-
Ensure waste containers are kept closed at all times, except when adding waste.
-
Do not mix incompatible waste streams. Store this compound waste away from strong acids, alkalis, and oxidizing agents.[2]
-
Utilize secondary containment (such as a tray) to capture any potential leaks.
Final Disposal
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Do not attempt to transport hazardous waste outside of the laboratory.
-
Disposal must be conducted in accordance with all local, state, and federal regulations.[1]
Emergency Procedures for Spills
In the event of a spill, the primary goal is to ensure personnel safety and prevent environmental contamination.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Prevent the spill from entering drains or waterways.
-
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Angoline Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Angoline hydrochloride, a potent and selective IL-6/STAT3 signaling pathway inhibitor. Adherence to these procedures will minimize risk and ensure compliant disposal.
Immediate Safety and Handling Protocols
This compound is classified as toxic if swallowed and causes skin irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and dust particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents skin contact and irritation. |
| Body Protection | Laboratory coat or other protective clothing. | Minimizes the risk of skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling fine powders where dust formation is likely. | Prevents inhalation of harmful dust particles. |
Safe Handling Practices:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid Contact: Take all necessary precautions to avoid contact with the skin, eyes, and clothing.[1]
-
Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored. Wash hands thoroughly after handling.[1][2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[3]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1][2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
Spill and Disposal Management
Proper containment and disposal are crucial to prevent environmental contamination and ensure laboratory safety.
Chemical Spill Response:
In the case of a spill, follow this workflow:
Disposal Plan:
This compound and any contaminated materials must be disposed of as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Skin Irritant").
-
Regulatory Compliance: Do not dispose of this compound down the drain or in the regular trash.[4] All disposal must be in accordance with local, state, and federal regulations.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4][5]
By adhering to these comprehensive safety and handling protocols, researchers can mitigate the risks associated with this compound and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
